6-Methoxy-2,3-dimethylquinoline-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide is a chemical compound with a complex structure that includes a quinoline ring system. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dimethylquinoline-4-carbothioamide typically involves the Friedlaender condensation reaction. This reaction is performed using 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods
the principles of green chemistry, such as solvent-free reactions and the use of eco-friendly catalysts, are often applied to scale up the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dimethylquinoline-4-carbothioamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain cancer cell lines and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
2,3-Dimethylquinoline: A derivative of quinoline with similar chemical properties.
6-Methoxyquinoline: Another quinoline derivative with potential medicinal applications.
Uniqueness
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carbothioamide groups contribute to its potential as a versatile compound in scientific research .
Biological Activity
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide is a quinoline derivative characterized by its unique structural features, including a methoxy group at position 6, two methyl groups at positions 2 and 3, and a carbothioamide functional group at position 4. Its molecular formula is C13H14N2OS, with a molecular weight of 246.33 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Preliminary investigations suggest that it may inhibit the proliferation of various cancer cell lines. For instance, research has shown that the compound can effectively induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability among several cancer types, including breast and lung cancer cell lines. The mechanism appears to involve the activation of caspase pathways, which are crucial for apoptosis.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In laboratory settings, it has been tested against various bacterial strains and exhibited notable inhibitory effects. This suggests its potential use as an antimicrobial agent in treating infections caused by resistant strains .
Neuroprotective Effects
Research has explored the neuroprotective effects of this compound, particularly in relation to neurodegenerative diseases such as Huntington's disease. The compound is believed to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which are critical factors in the progression of neurodegenerative disorders .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial growth.
- Receptor Modulation : It has been suggested that the compound binds to specific receptors that mediate cellular responses related to apoptosis and inflammation.
- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative damage in neuronal cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Quinoline | Basic nitrogen-containing heterocycle | Diverse pharmacological activities |
2,3-Dimethylquinoline | Methyl substitutions at positions 2 and 3 | Similar chemical properties |
6-Methoxyquinoline | Methoxy group at position 6 | Potential medicinal applications |
6-Bromo-2,3-dimethylquinoline | Bromine substitution | Distinct reactivity due to bromine presence |
This table illustrates how this compound stands out due to its unique combination of functional groups that enhance its versatility and biological activity compared to its analogs.
Properties
CAS No. |
62078-03-9 |
---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
6-methoxy-2,3-dimethylquinoline-4-carbothioamide |
InChI |
InChI=1S/C13H14N2OS/c1-7-8(2)15-11-5-4-9(16-3)6-10(11)12(7)13(14)17/h4-6H,1-3H3,(H2,14,17) |
InChI Key |
ZWXCTZNPDITBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=C1C(=S)N)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.